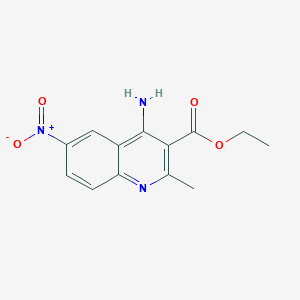
3-Chloro-2-(2-nitrophenyl)-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(2-nitrophenyl)-2H-indazole is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a chlorine atom at the 3-position and a nitrophenyl group at the 2-position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-nitrophenyl)-2H-indazole typically involves multi-step organic reactions. One common method includes the nitration of 2-chloroaniline to form 2-chloro-5-nitroaniline, followed by cyclization with hydrazine to yield the indazole core. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reflux conditions for cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(2-nitrophenyl)-2H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are often used.
Major Products
Reduction: The major product is 3-amino-2-(2-nitrophenyl)-2H-indazole.
Substitution: Depending on the nucleophile, products can include 3-alkylamino-2-(2-nitrophenyl)-2H-indazole or 3-thio-2-(2-nitrophenyl)-2H-indazole.
Aplicaciones Científicas De Investigación
3-Chloro-2-(2-nitrophenyl)-2H-indazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(2-nitrophenyl)-2H-indazole in biological systems involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins, while the indazole core can intercalate with DNA. These interactions can modulate enzyme activity or inhibit cell proliferation pathways, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole: Another compound with similar structural features but different biological activities.
2-Nitrophenyl-2H-indazole: Lacks the chlorine atom, which can affect its reactivity and binding properties.
Uniqueness
3-Chloro-2-(2-nitrophenyl)-2H-indazole is unique due to the combination of the nitrophenyl and chloro substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
70704-46-0 |
|---|---|
Fórmula molecular |
C13H8ClN3O2 |
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
3-chloro-2-(2-nitrophenyl)indazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-13-9-5-1-2-6-10(9)15-16(13)11-7-3-4-8-12(11)17(18)19/h1-8H |
Clave InChI |
FKFAZUDFDNSHMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=C3C=CC=CC3=N2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)
![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)
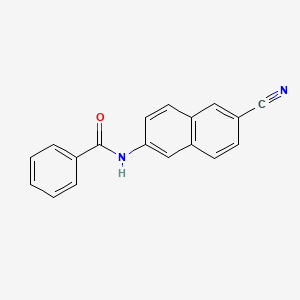
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)

![2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11845307.png)
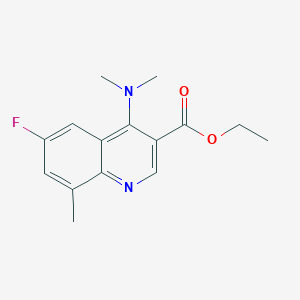
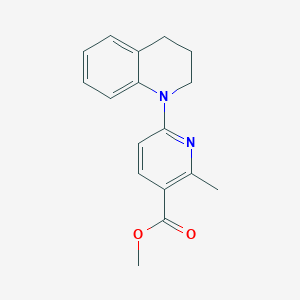
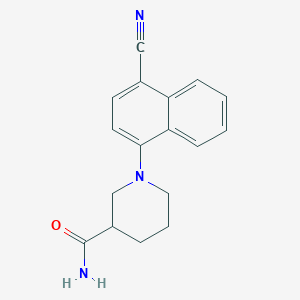
![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)


